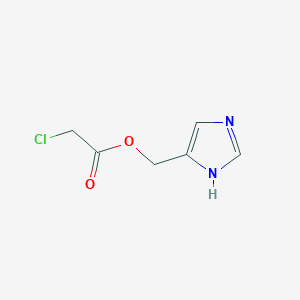![molecular formula C6H6N4 B12822431 Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
Imidazo[1,2-b]pyridazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Imidazo[1,2-b]pyridazin-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This two-step one-pot synthesis provides a convenient and efficient approach to obtaining the desired compound in moderate to high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,2-b]pyridazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the this compound ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazin-2-one, while substitution reactions can introduce various functional groups onto the ring system.
Applications De Recherche Scientifique
Imidazo[1,2-b]pyridazin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of imidazo[1,2-b]pyridazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as inhibitors of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and proliferation . By inhibiting mTOR, these compounds can effectively reduce the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyrazine: Used in drug development for its versatile scaffold.
Imidazo[1,2-b]pyridazine: Exhibits significant anti-proliferative activity against non-small cell lung cancer.
Uniqueness: Imidazo[1,2-b]pyridazin-2-amine stands out due to its unique structural features and diverse biological activities. Its ability to inhibit multiple molecular targets, such as mTOR and IL-17A, makes it a promising candidate for the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C6H6N4 |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
imidazo[1,2-b]pyridazin-2-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-10-6(9-5)2-1-3-8-10/h1-4H,7H2 |
Clé InChI |
LOSRZQIJNFOKIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN2N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















